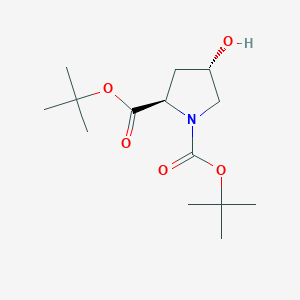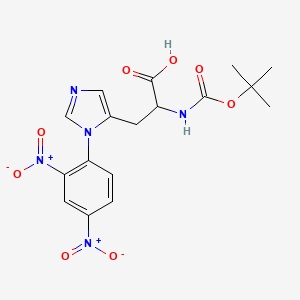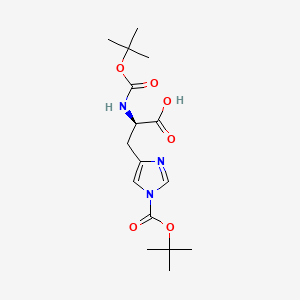![molecular formula C39H45N3O10S2 B613763 (2Z)-2-[(2E,4E,6E)-7-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate CAS No. 477908-53-5](/img/structure/B613763.png)
(2Z)-2-[(2E,4E,6E)-7-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
Overview
Description
Cy7-SE is a hydrophilic amine-reactive fluorescent probe. It displays excitation/emission maxima of 747/774 nm, respectively. Cy7-SE has commonly been used in the labeling and detection of nucleic acids, antibodies, and proteins.
Scientific Research Applications
Biological Applications
Heptamethine cyanine dyes (Cy7) have attracted much attention in the field of biological application due to their unique structure and attractive near-infrared (NIR) photophysical properties . They are used in various biological applications due to their unique structure and attractive near-infrared (NIR) photophysical properties .
Fluorescent Labeling of Biological Macromolecules
Cyanine dyes, including Cy7-SE, are used in life sciences for fluorescent labeling of biological macromolecules . This allows for the visualization and tracking of these macromolecules in biological systems .
Disease Diagnosis
Cyanine dyes are used in disease diagnosis. For instance, the Cy7-Obinutuzumab (Cy7-Obi) probe was synthesized for non-invasive imaging of CD20 antigen expressed in non-Hodgkin’s lymphoma (NHL) cells .
Immunoassay
Cyanine dyes are used in immunoassays, which are tests that use the immune system’s response to measure the presence or concentration of proteins, including antibodies and antigens .
DNA Detection
Cyanine dyes are used in DNA detection. They can bind to DNA and emit fluorescence, allowing for the visualization and quantification of DNA .
Environmental Applications
Cyanine dyes are used in environmental applications due to their excellent biocompatibility and low toxicity to biological systems .
Photographic Sensitivity
Cyanine dyes were found to have exceptionally sensitive photosensitivity a century ago, and they have served in photographic sensitivity and other high-tech fields .
Near-Infrared Sensitizers
Large companies such as Philips and IBM developed a class of squaraine dyes as near-infrared sensitizers .
Mechanism of Action
Cy7-SE, also known as (2Z)-2-[(2E,4E,6E)-7-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate or HY-D0824, is a cyanine dye with unique properties that make it an important tool in various biological applications .
Target of Action
The primary targets of Cy7-SE are proteins, antibodies, and small molecular compounds . It is often used for labeling these targets, which can be completed through a simple mixing reaction .
Mode of Action
Cy7-SE interacts with its targets through a process known as labeling. This involves the dye binding to the target molecules, thereby enabling their detection and analysis . The dye’s unique structure, which consists of two nitrogen atoms connected by an odd number of methyl units, allows for adjustable absorption and emission, high extinction coefficient, and good water solubility .
Biochemical Pathways
While specific biochemical pathways affected by Cy7-SE may vary depending on the target molecule, the dye generally functions as a labeling agent. This allows for the visualization and tracking of the target molecules within biological systems .
Pharmacokinetics
Its good water solubility suggests that it may have favorable bioavailability .
Result of Action
The primary result of Cy7-SE’s action is the successful labeling of target molecules. This enables their visualization and tracking within biological systems, thereby facilitating various research applications .
Action Environment
The action, efficacy, and stability of Cy7-SE can be influenced by environmental factors. For instance, the dye’s fluorescence properties can be affected by the solvent and environment . Cy7-se is noted for its robustness, with its optical properties remaining relatively stable across different conditions .
properties
IUPAC Name |
(2Z)-2-[(2E,4E,6E)-7-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45N3O10S2/c1-6-40-31-20-18-27(53(46,47)48)25-29(31)38(2,3)33(40)15-11-8-7-9-12-16-34-39(4,5)30-26-28(54(49,50)51)19-21-32(30)41(34)24-14-10-13-17-37(45)52-42-35(43)22-23-36(42)44/h7-9,11-12,15-16,18-21,25-26H,6,10,13-14,17,22-24H2,1-5H3,(H-,46,47,48,49,50,51) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGODJHHEBREAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45N3O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(1-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)hepta-1,3,5-trien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |
CAS RN |
477908-53-5 | |
| Record name | N-Hydroxysuccinimidyl Cy7 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477908-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using Cy7.SE in the context of studying heart transplant rejection?
A1: Cy7.SE is a near-infrared fluorescent dye. Using Cy7.SE to label the anti-ICOS antibody allows researchers to visualize and track the accumulation of ICOS-expressing cells in the transplanted heart non-invasively. Increased fluorescence intensity was observed in rejecting grafts compared to healthy grafts or those treated with immunosuppressants [, ]. This suggests that this technique could potentially be used to monitor transplant rejection without the need for biopsies.
Q2: How does the research connect the expression of ICOS with heart transplant rejection?
A2: ICOS (Inducible T-cell Costimulator) is a protein found on the surface of activated T cells, which are immune cells playing a critical role in transplant rejection. The research demonstrated that the level of ICOS expression on T cells, as measured by flow cytometry, increased significantly in mice experiencing heart transplant rejection []. This elevated ICOS expression correlated with the increased fluorescence signal observed in the rejecting hearts labeled with Cy7.SE-ICOS-Ab, suggesting that ICOS-expressing T cells are trafficking to the graft site and contributing to the rejection process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)










